molecular formula C11H7FN4 B13358735 2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile

2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile

Cat. No.: B13358735
M. Wt: 214.20 g/mol
InChI Key: MYBUSTUZLCUXDQ-OOQWFJINSA-N
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Description

2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile typically involves the condensation reaction between 4-fluorobenzaldehyde and 2-amino-3-butenedinitrile. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The fluorine atom on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the Schiff base.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile involves its interaction with molecular targets in biological systems. The Schiff base functional group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom on the benzylidene ring, which can enhance its reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H7FN4

Molecular Weight

214.20 g/mol

IUPAC Name

(Z)-2-amino-3-[(4-fluorophenyl)methylideneamino]but-2-enedinitrile

InChI

InChI=1S/C11H7FN4/c12-9-3-1-8(2-4-9)7-16-11(6-14)10(15)5-13/h1-4,7H,15H2/b11-10-,16-7?

InChI Key

MYBUSTUZLCUXDQ-OOQWFJINSA-N

Isomeric SMILES

C1=CC(=CC=C1C=N/C(=C(/C#N)\N)/C#N)F

Canonical SMILES

C1=CC(=CC=C1C=NC(=C(C#N)N)C#N)F

Origin of Product

United States

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